3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine
Description
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine is a compound that combines the indole structure with a trifluoromethyl group. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicine, food additives, and other fields . The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, which are desirable properties in pharmaceuticals and other applications .
Properties
Molecular Formula |
C12H13F3N2 |
|---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)-1H-indol-3-yl]propan-1-amine |
InChI |
InChI=1S/C12H13F3N2/c13-12(14,15)9-4-1-5-10-11(9)8(7-17-10)3-2-6-16/h1,4-5,7,17H,2-3,6,16H2 |
InChI Key |
QRJYHBNZSGDLDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CCCN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole at the C2 position . This method is advantageous due to its use of easy-to-handle, cheap, and low-toxic reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. The use of environmentally friendly and cost-effective reagents such as CF3SO2Na would be preferred to ensure sustainability and economic viability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can participate in oxidative reactions, potentially forming more complex structures.
Reduction: Reduction reactions can modify the indole ring or the trifluoromethyl group.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve mild temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more complex indole derivatives, while substitution reactions could introduce new functional groups to the compound.
Scientific Research Applications
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various bioactive molecules and as a building block for more complex structures.
Industry: Its properties are valuable in the development of materials, pesticides, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to bind to specific receptors and enzymes, thereby exerting its effects. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indometacin and tryptophan share the indole structure and exhibit various biological activities.
Trifluoromethyl compounds: Compounds such as Prozac and fludelone contain the trifluoromethyl group and are used in the treatment of mental illnesses and cancer.
Uniqueness
3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine is unique due to the combination of the indole structure and the trifluoromethyl group, which imparts enhanced stability, polarity, and bioactivity. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
